Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of methyl 2,4-dichloropyrimidine-6-carboxylate with morpholine. The reaction is carried out in dichloromethane at -78°C under a nitrogen purge, and the resulting solution is allowed to warm up to room temperature . This method ensures high purity and yield of the desired product.
Chemical Reactions Analysis
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include dichloromethane and morpholine, with reactions often carried out under nitrogen atmosphere to prevent unwanted side reactions.
Scientific Research Applications
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Another related compound with distinct applications and reactivity.
Biological Activity
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClN₃O₃
- Molecular Weight : 257.68 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a morpholine group, which contributes to its unique chemical properties.
Research indicates that this compound acts primarily as an inhibitor of various enzymes and receptors. Notably, it has been studied for its inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD can modulate lipid signaling pathways, potentially impacting various physiological processes, including inflammation and pain perception .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the this compound structure can enhance its potency against specific biological targets. Key findings from various studies include:
- Substituent Variations : Changes in substituents on the pyrimidine or morpholine rings significantly affect biological activity. For instance, replacing the morpholine group with more hydrophobic or smaller groups has been shown to increase inhibitory potency .
- Potency Metrics : In SAR studies, compounds derived from this compound exhibited IC50 values in the nanomolar range against NAPE-PLD, indicating strong inhibitory potential .
Biological Activity Overview
The biological activities of this compound include:
- Enzyme Inhibition : Primarily targets NAPE-PLD, affecting lipid signaling pathways.
- Potential Anti-Cancer Activity : Preliminary studies suggest efficacy in inhibiting cancer cell proliferation, although further research is needed to elucidate specific mechanisms and pathways involved.
- Anti-inflammatory Effects : By modulating lipid mediators through NAPE-PLD inhibition, it may exert anti-inflammatory effects.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound reduced N-acylethanolamines levels in mouse models, correlating with behavioral changes indicative of altered emotional states .
- Pharmacokinetics : Research highlighted the compound's metabolic stability and pharmacokinetic profile, suggesting favorable absorption and distribution characteristics in vivo .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits unique reactivity and biological profiles, underscoring its potential as a lead compound in drug development.
Data Table
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | Methyl group at position 2 | Different biological activity profile |
N-(Cyclopropylmethyl)-6-(methyl(phenethyl)amino)-2-morpholinopyrimidine-4-carboxamide | Additional cyclopropyl group | Enhanced potency against specific targets |
Methyl 6-chloropicolinate | Chlorine substitution on picolinate | Different reactivity due to picolinate structure |
Properties
Molecular Formula |
C10H12ClN3O3 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
methyl 6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-9(15)7-6-8(11)13-10(12-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
OFRFEWZFJKXDAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
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